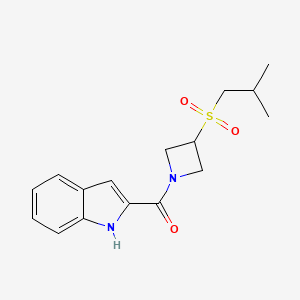

(1H-Indol-2-yl)(3-(Isobutylsulfonyl)azetidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.

BenchChem offers high-quality (1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben aufgrund ihrer antiviralen Eigenschaften Aufmerksamkeit erregt. Zum Beispiel:

- Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat (1) zeigte eine inhibitorische Aktivität gegen das Influenza-A-Virus mit einem IC50 von 7,53 µmol/L .

- 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-Carbonyl)Thiosemicarbazid-Derivate zeigten eine potente antivirale Aktivität gegen das Coxsackie B4-Virus .

Anti-HIV-Potenzial

Forscher haben Indolderivate als potenzielle Anti-HIV-Mittel untersucht. Zum Beispiel:

Fluoreszierende OLEDs (Organische Leuchtdioden)

Imidazolderivate, einschließlich derer, die Indol-Einheiten enthalten, werden häufig beim Bau effizienter fluoreszierender OLEDs verwendet .

Antibakterielle und Antituberkulose-Eigenschaften

Die Titelverbindung wurde auf antibakterielle und antituberkulose Aktivität untersucht:

- Gegen verschiedene Stämme, darunter Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis und Mycobacterium fortuitum .

Grünere Synthese von Benzimidazol-substituierten Indolen

Ein grünerer synthetischer Ansatz unter Verwendung von ZnO-Nanopartikeln wurde eingesetzt, um neuartige Benzimidazol-substituierte Indole zu erzeugen .

Weitere potenzielle Anwendungen

Obwohl die oben genannten Anwendungen wichtige Bereiche hervorheben, ist es erwähnenswert, dass Indolderivate weiterhin auf ihre vielfältigen biologischen Aktivitäten untersucht werden. Dazu gehören antioxidative, entzündungshemmende, krebshemmende, antidiabetische und antituberkulose Wirkungen .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to a variety of changes that contribute to their biological activities . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways . The downstream effects of these influences would depend on the specific pathway and the biological context.

Pharmacokinetics

It is known that azetidines, which this compound contains, display superior physicochemical properties and increased bioavailability, as well as metabolic stability . These properties would impact the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

Given the range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Biologische Aktivität

The compound (1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a novel research compound with potential therapeutic applications. Its molecular formula is C16H20N2O3S and it has a molecular weight of approximately 320.41 g/mol. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

- CAS Number : 1788676-99-2

- Purity : Typically ≥ 95%

The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

The biological activity of (1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be attributed to several mechanisms:

- Inhibition of Tumor Cell Growth : Similar indole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, indole-based compounds have been shown to target specific pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways .

- Anti-inflammatory Properties : Compounds containing sulfonyl groups often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This may be relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Modulation of Enzyme Activity : The azetidine ring may interact with various enzymes, potentially acting as an inhibitor or modulator of enzyme activity involved in metabolic pathways.

Biological Activity Data Table

Case Studies

-

Cytotoxic Activity Against Cancer Cells :

A study evaluated the cytotoxic effects of indole derivatives similar to (1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone against a panel of cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SMMC-7721 (liver cancer). The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity, with some derivatives showing IC50 values lower than standard chemotherapeutics . -

Anti-inflammatory Potential :

Research on related compounds demonstrated their ability to inhibit NF-kB signaling pathways, leading to decreased production of inflammatory cytokines in macrophage models. This suggests that (1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone may have similar properties that could be beneficial in treating chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

1H-indol-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11(2)10-22(20,21)13-8-18(9-13)16(19)15-7-12-5-3-4-6-14(12)17-15/h3-7,11,13,17H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDAEGUUVGJLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.